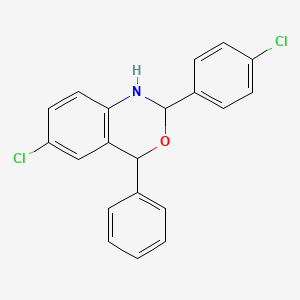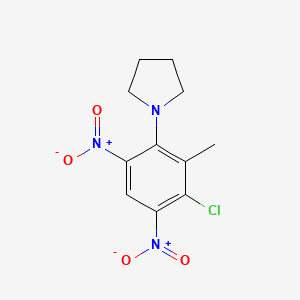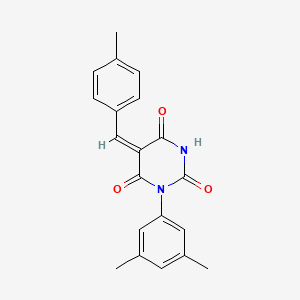![molecular formula C24H14BrNO3S B11682512 6-bromo-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11682512.png)
6-bromo-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ブロモ-3-[4-(4-フェノキシフェニル)-1,3-チアゾール-2-イル]-2H-クロメン-2-オンは、クロメノン類に属する複雑な有機化合物です。クロメノン類は多様な生物活性で知られており、薬剤開発において頻繁に使用されます。
準備方法
合成経路および反応条件
一般的な方法の1つは鈴木-宮浦カップリング反応であり、穏和な条件で官能基許容性があることで知られています .
工業生産方法
この化合物の工業生産には、スケーラビリティ、収率、コスト効率を最適化した合成経路が必要となる場合があります。これは、一貫した品質と高スループットを保証するために、連続フロー反応器と自動合成プラットフォームを使用することがよくあります。
化学反応解析
反応の種類
6-ブロモ-3-[4-(4-フェノキシフェニル)-1,3-チアゾール-2-イル]-2H-クロメン-2-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて、追加の官能基を導入することができます。
還元: 還元反応は、臭素原子または他の置換基を変更することができます。
置換: 臭素原子は、求核置換反応を使用して他の基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤がよく使用されます。
置換: メタノールナトリウム (NaOMe) や tert-ブトキシカリウム (KOtBu) などの求核剤を置換反応に使用することができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用された特定の条件と試薬によって異なります。たとえば、酸化によりヒドロキシル化誘導体が得られる場合があり、置換反応により臭素原子の代わりにさまざまな官能基が導入される可能性があります。
化学反応の分析
Types of Reactions
6-bromo-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine atom or other substituents.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
科学的研究の応用
6-ブロモ-3-[4-(4-フェノキシフェニル)-1,3-チアゾール-2-イル]-2H-クロメン-2-オンには、いくつかの科学研究における応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗炎症作用や抗がん作用など、潜在的な生物活性について調査されています。
医学: 新しい治療薬開発のためのリード化合物として注目されています。
産業: 先進材料や化学センサーの開発に利用されています。
作用機序
6-ブロモ-3-[4-(4-フェノキシフェニル)-1,3-チアゾール-2-イル]-2H-クロメン-2-オンの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素や受容体に結合して、その活性を調節し、下流のシグナル伝達経路を活性化させる可能性があります。正確な分子標的と経路は、特定の用途と生物学的状況によって異なる可能性があります。
類似化合物との比較
類似化合物
4-ブロモ-3-メチルベンゾニトリル: 異なる置換基を持つ別の臭素化芳香族化合物です。
4-(3-(4-ブロモフェニル)-5-(2,4-ジメトキシフェニル)-4,5-ジヒドロ-1H-ピラゾール-1-イル)ベンゼンスルホンアミド: 臭素とフェニル基を持つピラゾリン誘導体です。
独自性
6-ブロモ-3-[4-(4-フェノキシフェニル)-1,3-チアゾール-2-イル]-2H-クロメン-2-オンは、特定の官能基の組み合わせによってユニークであり、これにより明確な化学的および生物学的特性がもたらされます。クロメノンコアに加えて、臭素、フェノキシフェニル、チアゾリル基は、さまざまな科学的用途に使用できる汎用性の高い化合物になっています。
特性
分子式 |
C24H14BrNO3S |
|---|---|
分子量 |
476.3 g/mol |
IUPAC名 |
6-bromo-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C24H14BrNO3S/c25-17-8-11-22-16(12-17)13-20(24(27)29-22)23-26-21(14-30-23)15-6-9-19(10-7-15)28-18-4-2-1-3-5-18/h1-14H |
InChIキー |
NPRCAECITUQPMP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)C4=CC5=C(C=CC(=C5)Br)OC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11682434.png)
![(2Z)-N-(3-chlorophenyl)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11682445.png)
![(5Z)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11682449.png)
![6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682452.png)
![4-methyl-3-phenyl-N'-[(E)-1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682453.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11682463.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682469.png)
![Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11682489.png)
![3-acetyl-1-(3-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11682497.png)
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11682498.png)



